molecular formula C36H40N2O8 B14947294 Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Cat. No.: B14947294
M. Wt: 628.7 g/mol
InChI Key: XVRSLDQEWCQUQH-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] typically involves a multi-step process. One common method includes the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This reaction is efficiently promoted by catalysts such as 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide .

Industrial Production Methods

the use of microwave-assisted synthesis and efficient reusable ionic liquids as catalysts suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide
  • 4,4′- (Butane-1,4-diyl)bis (4-methyl-1,2-dioxolane-3,5-dione)
  • Oxirane, 2,2’- [1,4-butanediylbis (oxymethylene)]bis-

Uniqueness

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is unique due to its specific structure, which combines the hexahydroquinoline core with furan and butane-1,4-diyl linkages.

Properties

Molecular Formula

C36H40N2O8

Molecular Weight

628.7 g/mol

IUPAC Name

4-[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]oxybutyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C36H40N2O8/c1-19-13-15-27(45-19)33-29(21(3)37-23-9-7-11-25(39)31(23)33)35(41)43-17-5-6-18-44-36(42)30-22(4)38-24-10-8-12-26(40)32(24)34(30)28-16-14-20(2)46-28/h13-16,33-34,37-38H,5-12,17-18H2,1-4H3

InChI Key

XVRSLDQEWCQUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(O6)C)C(=O)CCC5)C)C

Origin of Product

United States

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